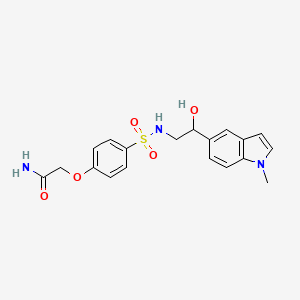
2-(4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)phenoxy)acetamide is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)phenoxy)acetamide is a complex organic molecule that incorporates an indole moiety, a sulfonamide functional group, and a phenoxyacetic acid derivative. This combination of structural features suggests potential for diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C17H22N4O4S, and it possesses a molecular weight of approximately 378.45 g/mol. The presence of the indole structure is significant as indoles are known for their roles in various biological processes, including modulation of neurotransmitter systems and anti-cancer activities.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : Similar compounds with indole and sulfonamide structures have demonstrated significant antitumor effects. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of tubulin polymerization.
- Serotonin Receptor Modulation : The indole moiety may allow for interaction with serotonin receptors, particularly the 5-HT1D subtype, which is implicated in mood regulation and anxiety responses. Compounds structurally related to this one have been shown to act as receptor agonists.
- Antimicrobial Properties : Sulfonamides are traditionally recognized for their antibacterial properties. The incorporation of the sulfonamide group suggests potential efficacy against various bacterial strains, similar to established sulfonamide antibiotics like sulfamethoxazole.
The biological activity is believed to stem from several mechanisms:
- Receptor Binding : The compound likely binds to specific receptors (e.g., serotonin receptors), leading to modulation of neurotransmitter release and subsequent physiological effects.
- Cell Cycle Regulation : Indole derivatives often influence cell cycle pathways, potentially leading to reduced proliferation rates in cancerous cells.
- Apoptosis Induction : Evidence suggests that similar compounds can trigger apoptotic pathways, contributing to their antitumor efficacy.
Research Findings
A review of literature reveals various studies focusing on the biological activity of related compounds:
Case Studies
- Indole Derivatives in Cancer Treatment : A study demonstrated that an indole-based compound significantly increased the lifespan of mice with induced leukemia, showcasing its potential as an antitumor agent .
- Serotonin Modulation : Another investigation found that a structurally similar compound effectively reduced anxiety-like behaviors in animal models by acting on serotonin pathways.
Propiedades
IUPAC Name |
2-[4-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-22-9-8-13-10-14(2-7-17(13)22)18(23)11-21-28(25,26)16-5-3-15(4-6-16)27-12-19(20)24/h2-10,18,21,23H,11-12H2,1H3,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDZSDGDNNVORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













